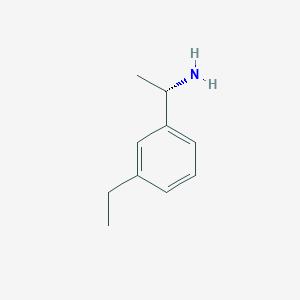
(S)-1-(3-Ethylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Ethylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-1-(3-Ethylphenyl)ethan-1-amine, also known as 3-ethylphenethylamine, is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- Structure : The compound features an ethyl group at the meta position of the phenyl ring, characteristic of phenethylamines.
This compound is believed to interact with various neurotransmitter systems, particularly:
- Adrenergic Receptors : It may influence the release of neurotransmitters such as norepinephrine, potentially affecting mood and cognitive functions.
- Dopamine and Serotonin Receptors : Preliminary studies indicate possible binding affinities to these receptors, which are critical in regulating mood and emotional responses.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Neurotransmitter Modulation : Potential effects on mood regulation through interactions with dopamine and serotonin pathways.
- Antidepressant Properties : Its structural similarity to known antidepressants suggests it may exhibit similar effects, warranting further investigation.
- Cognitive Enhancement : Possible implications in enhancing cognitive functions due to its interaction with adrenergic systems.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Binding Affinity Studies : Research indicates that this compound has a moderate affinity for dopamine receptors, suggesting potential applications in treating mood disorders.
- Pharmacological Profiling : In vitro assays have shown that this compound can modulate neurotransmitter release, highlighting its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Ethylphenyl)ethan-1-amine | Ethyl group at para position | Different reactivity due to positional isomerism |
| 1-(4-Ethylphenyl)ethan-1-amine | Ethyl group at para position | More common in pharmaceutical applications |
| 1-(3-Methylphenyl)ethan-1-amine | Methyl group instead of ethyl | Exhibits different biological properties |
| 2-(3-Ethylphenyl)ethan-1-amine | Ethyl group at another position | Variations in chemical behavior due to positional changes |
The substitution pattern on the aromatic ring significantly influences the compound's chemical reactivity and biological effects compared to these analogs .
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1S)-1-(3-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
Clave InChI |
IFWVDEPQWPSUSL-QMMMGPOBSA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)[C@H](C)N |
SMILES canónico |
CCC1=CC(=CC=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















